

A Technical Guide to the Spectral Analysis of 4-Chloro-3-iodotoluene

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Compound of Interest

Compound Name: 4-Chloro-3-iodotoluene

CAS No.: 2401-22-1

Cat. No.: B1597332

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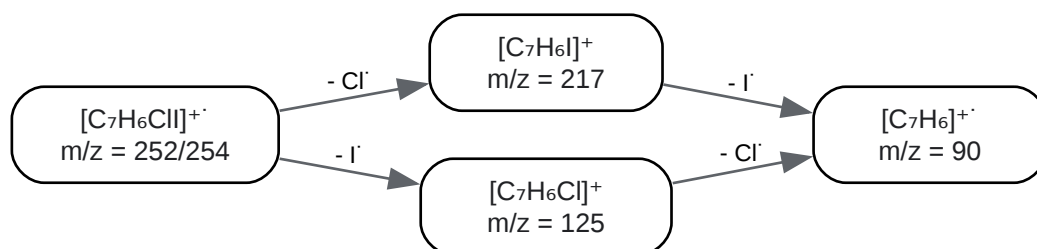
For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Halogenated Aromatic Building Block

4-Chloro-3-iodotoluene is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its disubstituted toluene framework offers multiple sites for further functionalization, making a thorough understanding of its chemical and physical properties essential for its effective utilization. This guide provides an in-depth analysis of the spectral data of **4-chloro-3-iodotoluene**, offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a combination of predicted values based on established spectroscopic principles and data from closely related compounds, providing a robust framework for the characterization of this molecule.

Molecular Structure and Isomerism

4-Chloro-3-iodotoluene, with the molecular formula C_7H_6ClI , possesses a unique substitution pattern on the toluene ring that dictates its spectral characteristics. The relative positions of the chloro, iodo, and methyl groups influence the electronic environment of each atom, leading to distinct signals in its various spectra.



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